(Trimethylsilyl)methyl trifluoromethanesulfonate
Overview
Description
(Trimethylsilyl)methyl trifluoromethanesulfonate is a chemical compound that has been studied for its utility in various organic synthesis reactions. It is known for its role in promoting ring-opening reactions of oxiranes, acting as a precursor to o-benzyne, and catalyzing acylation reactions of alcohols with acid anhydrides . Its derivatives have been used as precursors for generating o-quinodimethanes , and it has been compared with other carbonyl activators for its effectiveness .
Synthesis Analysis
The synthesis of (trimethylsilyl)methyl trifluoromethanesulfonate derivatives can be achieved through a gram-scale preparation starting from phenol, which ultimately delivers the desired silyltriflate in a significant overall yield . Another study reports the preparation of tris(trimethylsilyl)sulfonium and methylbis(trimethylsilyl)sulfonium ions, which are related to the compound , by reacting trimethylsilane with a trityl tetrakis(pentafluorophenyl)borate in the presence of precursor sulfides .
Molecular Structure Analysis
The molecular structure of trimethylsilyl trifluoromethanesulfonate has been determined in the gas phase using electron-diffraction data, supplemented by ab initio and DFT calculations. The studies reveal that only one gauche conformer is possible by rotating about the O–S bond, influenced by the anomeric effect, which is a stereoelectronic interaction .
Chemical Reactions Analysis
This compound is known to promote ring-opening reactions of oxiranes, with the reaction course being highly affected by the structures and substitution patterns of the substrates . It also catalyzes the isomerization of nucleosides, demonstrating its versatility in organic synthesis . Furthermore, it has been shown to be an excellent catalyst for the acylation of alcohols with acid anhydrides, outperforming standard conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of (trimethylsilyl)methyl trifluoromethanesulfonate are closely related to its reactivity in organic synthesis. Its ability to act as a catalyst in various reactions suggests that it has significant electrophilic character, which is essential for its role in acylation and ring-opening reactions . Additionally, the comparison of its gas-phase structure with covalent sulfonates provides insights into its stereoelectronic properties . The study of its derivatives, such as the trimethylsilyl esters of bis(perfluoroalkylsulfonylimino)trifluoromethanesulfonic acids, further contributes to understanding its reactivity and strength as an organic acid .
Scientific Research Applications
Preparation of Powerful Lewis Acid
- Application Summary: TMSOTf is used to prepare a powerful Lewis acid, difluoroboron triflate etherate, in an acetonitrile solvent .
Dieckmann-like Cyclization of Ester-Imides and Diesters
- Application Summary: TMSOTf is used as a reagent in a Dieckmann-like cyclization of ester-imides and diesters .
Conversion of Carbonyl Compounds to their Enol Ethers
Activation of Ketones and Aldehydes
Preparation of Silyl Enol Ethers
- Application Summary: TMSOTf is used for the preparation of silyl enol ethers .
- Methods of Application: The specific experimental procedures and technical details would depend on the exact reaction conditions and the nature of the other reactants. Generally, TMSOTf would be mixed with the esters of α-diazoacetoacetic acid under controlled conditions to induce the formation of silyl enol ethers .
Copper-Catalyzed Asymmetric Allylic Alkylation
- Application Summary: TMSOTf has been used in combination with boron trifluoride etherate for the copper-catalyzed asymmetric allylic alkylation (AAA) of allyl bromides, chlorides, and ethers with organolithium reagents in the presence of a chiral ligand .
Alkylation of Sulfides
- Application Summary: TMSOTf is used to activate benzyl and allyl ethers for the alkylation of sulfides .
Deprotection of Boc-protected Amines
- Application Summary: Deprotection of Boc-protected amines can be achieved using trimethylsilyl trifluoromethanesulfonate and triethylamine or 2,6-lutidine .
Replacement of Metal-Halogen Bonds
Safety And Hazards
properties
IUPAC Name |
trimethylsilylmethyl trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F3O3SSi/c1-13(2,3)4-11-12(9,10)5(6,7)8/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDMAAJZSXXCQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)COS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11F3O3SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375381 | |
Record name | (Trimethylsilyl)methyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Trimethylsilyl)methyl trifluoromethanesulfonate | |
CAS RN |
64035-64-9 | |
Record name | (Trimethylsilyl)methyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Trimethylsilyl)methyl Trifluoromethanesulfonate [Trimethylsilylmethylating Reagent] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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